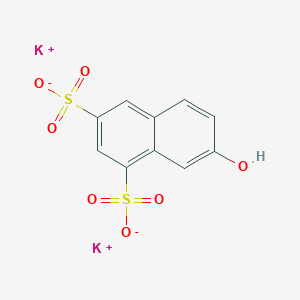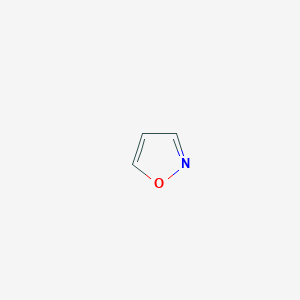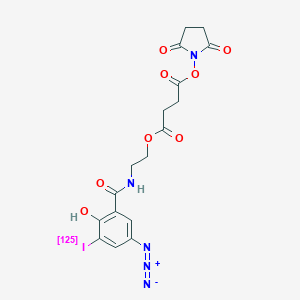
1-(N-(2-Hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-(2-Hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate, commonly known as HAB-Succinimide, is a chemical compound used in scientific research for various applications. It is a highly reactive compound that is used as a cross-linking agent and a labeling reagent in biological studies.
Mecanismo De Acción
HAB-Succinimide works by reacting with primary amines in proteins to form stable amide bonds. This results in the cross-linking of proteins or the labeling of proteins with fluorescent or biotinylated tags. The reaction is highly specific and occurs under mild conditions, making it suitable for biological studies.
Efectos Bioquímicos Y Fisiológicos
HAB-Succinimide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is easily degraded in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HAB-Succinimide in lab experiments include its high reactivity, specificity, and mild reaction conditions. It is also a versatile compound that can be used for various applications in biological studies. The limitations of using HAB-Succinimide include its cost and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for the use of HAB-Succinimide in scientific research. One direction is the development of new bioconjugates for drug delivery and imaging applications. Another direction is the use of HAB-Succinimide in the study of protein interactions in complex biological systems. Additionally, HAB-Succinimide can be used in the development of new diagnostic tools for disease detection and monitoring.
Conclusion:
In conclusion, HAB-Succinimide is a highly reactive compound that is widely used in scientific research for various applications. Its specificity, mild reaction conditions, and versatility make it a valuable tool in biological studies. The future directions for the use of HAB-Succinimide are promising and will continue to advance the field of biological research.
Métodos De Síntesis
The synthesis of HAB-Succinimide involves the reaction of 2-hydroxy-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoic acid. The resulting compound is then reacted with sodium azide to form 2-azido-5-nitrobenzoic acid. The final step involves the reaction of 2-azido-5-nitrobenzoic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form HAB-Succinimide.
Aplicaciones Científicas De Investigación
HAB-Succinimide is widely used in scientific research for various applications. It is commonly used as a cross-linking agent to study protein-protein interactions and protein structure. It is also used as a labeling reagent to study protein localization and trafficking. HAB-Succinimide is also used in the synthesis of bioconjugates for drug delivery and imaging applications.
Propiedades
Número CAS |
131483-43-7 |
|---|---|
Nombre del producto |
1-(N-(2-Hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate |
Fórmula molecular |
C17H16IN5O8 |
Peso molecular |
543.2 g/mol |
Nombre IUPAC |
1-O-[2-[(5-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethyl] 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate |
InChI |
InChI=1S/C17H16IN5O8/c18-11-8-9(21-22-19)7-10(16(11)28)17(29)20-5-6-30-14(26)3-4-15(27)31-23-12(24)1-2-13(23)25/h7-8,28H,1-6H2,(H,20,29)/i18-2 |
Clave InChI |
HATJHXCDGADERG-HGTLKWEASA-N |
SMILES isomérico |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCNC(=O)C2=C(C(=CC(=C2)N=[N+]=[N-])[125I])O |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCNC(=O)C2=C(C(=CC(=C2)N=[N+]=[N-])I)O |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCNC(=O)C2=C(C(=CC(=C2)N=[N+]=[N-])I)O |
Otros números CAS |
131483-43-7 |
Sinónimos |
1-(N-(2-hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate HAHS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



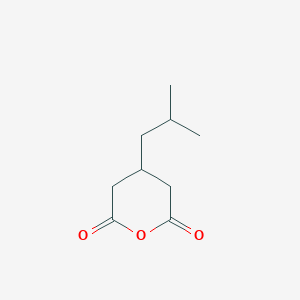
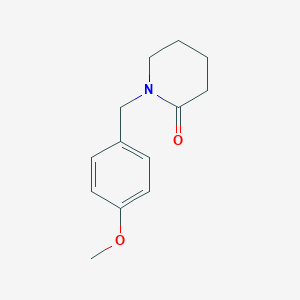
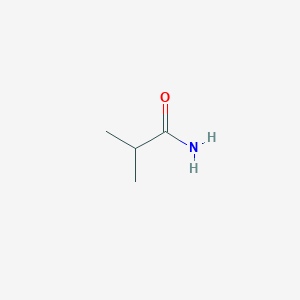
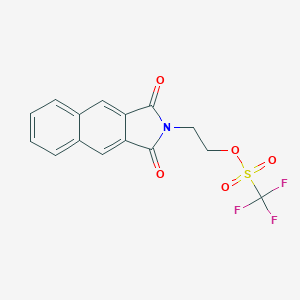
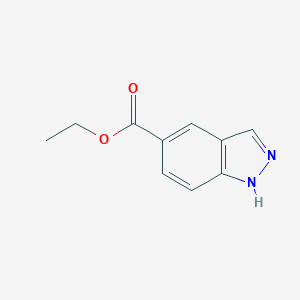
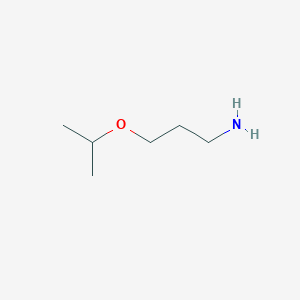
![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)
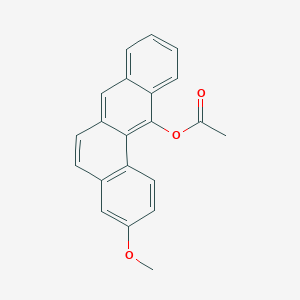
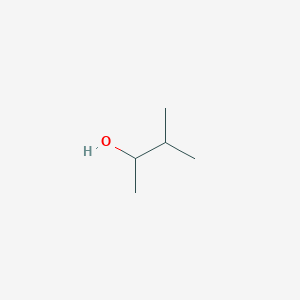
![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
